4-Methylphenol; tricyclo[5.2.2.0^{2,6}]undecane
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Overview
Description
4-Methylphenol; tricyclo[5.2.2.0^{2,6}]undecane: is a complex organic compound with the molecular formula C18H26O 2,6]undecane (1:1) - ChemSpider. It consists of a phenol group attached to a tricyclic hydrocarbon structure2,6]undecane (1:1) - ChemSpider
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylphenol; tricyclo[5.2.2.0^{2,6}]undecane typically involves multiple steps, starting with the formation of the phenol group and the tricyclic hydrocarbon structure separately[_{{{CITATION{{{_2{Synthesis and rearrangements of the pentacyclo[5.4.0.0.0.0]undecane 1 .... These components are then combined through a series of chemical reactions, often requiring specific catalysts and reaction conditions to ensure the correct formation of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The process may also include the use of specialized equipment to handle the complex synthesis and ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Methylphenol; tricyclo[5.2.2.0^{2,6}]undecane: can undergo various chemical reactions, including:
Oxidation: : The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: : The compound can be reduced to form different hydroxylated or deoxygenated derivatives.
Substitution: : The phenol group can undergo electrophilic substitution reactions, leading to the formation of various substituted phenols.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: : Electrophilic substitution reactions typically use strong acids like sulfuric acid (H2SO4) or nitric acid (HNO3).
Major Products Formed
Oxidation: : Quinones, hydroquinones, and other oxidized derivatives.
Reduction: : Hydroxylated or deoxygenated derivatives.
Substitution: : Substituted phenols with various functional groups.
Scientific Research Applications
4-Methylphenol; tricyclo[5.2.2.0^{2,6}]undecane: has several scientific research applications, including:
Chemistry: : Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: : Studied for its potential biological activity and interactions with biomolecules.
Medicine: : Investigated for its therapeutic properties and potential use in drug development.
Industry: : Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-Methylphenol; tricyclo[5.2.2.0^{2,6}]undecane exerts its effects involves its interaction with specific molecular targets and pathways. The phenol group can act as a hydrogen bond donor or acceptor, influencing its binding affinity to various biomolecules. The tricyclic structure may also play a role in its biological activity by affecting its conformation and stability.
Comparison with Similar Compounds
4-Methylphenol; tricyclo[5.2.2.0^{2,6}]undecane: can be compared to other similar compounds, such as:
Phenol: : A simpler compound with similar properties but lacking the tricyclic structure.
Tricyclo[5.2.2.0^{2,6}]undecane: : The hydrocarbon component without the phenol group.
Other substituted phenols: : Compounds with different substituents on the phenol ring, leading to varying properties and reactivity.
These comparisons highlight the uniqueness of This compound
Properties
IUPAC Name |
4-methylphenol;tricyclo[5.2.2.02,6]undecane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18.C7H8O/c1-2-10-8-4-6-9(7-5-8)11(10)3-1;1-6-2-4-7(8)5-3-6/h8-11H,1-7H2;2-5,8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHFFZLLDPXGFIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)O.C1CC2C3CCC(C2C1)CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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